molecular formula C13H12BrClN2O2S B602997 5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide CAS No. 1206106-90-2

5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B602997
CAS No.: 1206106-90-2
M. Wt: 375.67g/mol
InChI Key: SDZFDQFFQGLLGA-UHFFFAOYSA-N
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Description

5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities

Preparation Methods

The synthesis of 5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide involves several steps. One common method includes the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 5-chloropyridin-2-amine under specific conditions . The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can convert the sulfonamide group to corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of PI3Kα kinase by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts cellular signaling pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit PI3Kα kinase effectively.

Properties

CAS No.

1206106-90-2

Molecular Formula

C13H12BrClN2O2S

Molecular Weight

375.67g/mol

IUPAC Name

5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C13H12BrClN2O2S/c1-8-5-9(2)12(6-11(8)14)20(18,19)17-13-4-3-10(15)7-16-13/h3-7H,1-2H3,(H,16,17)

InChI Key

SDZFDQFFQGLLGA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)Br)C

Origin of Product

United States

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